molecular formula C6H9N5 B3353631 N-(5-Aminopyridin-2-yl)guanidine CAS No. 556815-39-5

N-(5-Aminopyridin-2-yl)guanidine

Cat. No.: B3353631
CAS No.: 556815-39-5
M. Wt: 151.17 g/mol
InChI Key: AROTZCWEJCVVPX-UHFFFAOYSA-N
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Description

N-(5-Aminopyridin-2-yl)guanidine is a chemical compound with the molecular formula C6H9N5. It is a derivative of guanidine, featuring an aminopyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Aminopyridin-2-yl)guanidine typically involves the reaction of 5-aminopyridine with cyanamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or water, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is heated to a temperature range of 60-80°C for several hours to ensure complete reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the same reactants but is optimized for large-scale production with enhanced safety and efficiency measures .

Chemical Reactions Analysis

Types of Reactions: N-(5-Aminopyridin-2-yl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(5-Aminopyridin-2-yl)guanidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Aminopyridin-2-yl)guanidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • 2-Aminopyrimidine derivatives
  • 2-(Pyridin-2-yl)pyrimidine derivatives
  • Thienopyridine compounds

Comparison: N-(5-Aminopyridin-2-yl)guanidine is unique due to its specific aminopyridine structure, which imparts distinct chemical and biological propertiesThe presence of the pyridine ring in this compound also differentiates it from thienopyridine compounds, which contain a sulfur atom in their structure .

Properties

IUPAC Name

2-(5-aminopyridin-2-yl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5/c7-4-1-2-5(10-3-4)11-6(8)9/h1-3H,7H2,(H4,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROTZCWEJCVVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652180
Record name N''-(5-Aminopyridin-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556815-39-5
Record name N''-(5-Aminopyridin-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
N-(5-Aminopyridin-2-yl)guanidine

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